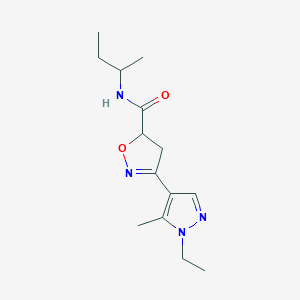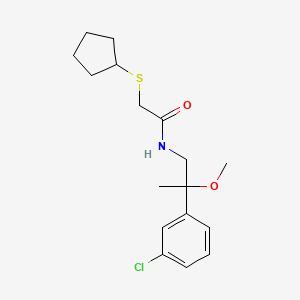
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reaction carried out in anhydrous ether at low temperatures.
Substitution: Amines or thiols; reaction carried out in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Formation of N-(4-Chlorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-(4-Chlorobenzene-1-sulfanyl)-4-methylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide involves the inhibition of specific enzymes or proteins in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the disruption of bacterial cell metabolism and ultimately results in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
- N-(4-Fluorobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
- N-(4-Bromobenzene-1-sulfonyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(4-Chlorobenzene-1-sulfinyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically contain only one functional group. Additionally, the presence of the chlorine atom in the 4-chlorobenzene ring enhances its reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
89244-12-2 |
|---|---|
Formule moléculaire |
C13H12ClNO3S2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfinyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S2/c1-10-2-8-13(9-3-10)20(17,18)15-19(16)12-6-4-11(14)5-7-12/h2-9,15H,1H3 |
Clé InChI |
LNNRJNALAHSPGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine](/img/structure/B14134534.png)
![11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-](/img/structure/B14134542.png)
![(E)-3-[4-(5-acetyl-3,4-dihydroxyoxolan-2-yl)oxy-3-hydroxyphenyl]-2-methyl-N-(2,3,5,6-tetrahydroxy-4-methoxycyclohexyl)prop-2-enamide](/img/structure/B14134544.png)



![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)

![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)

![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
